![molecular formula C12H12O2 B087969 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene CAS No. 73650-68-7](/img/structure/B87969.png)
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, also known as DTT, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. DTT is a heterocyclic compound that contains two oxygen atoms and a cyclooctene ring system. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.
Mécanisme D'action
The mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene is not fully understood, but it is believed to involve the modulation of ion channels. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to interact with voltage-gated ion channels, such as the potassium channel Kv1.3, and to inhibit their activity. This inhibition of ion channels may lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to have various biochemical and physiological effects, such as the inhibition of ion channels, the induction of apoptosis, and the modulation of cellular signaling pathways. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Another advantage is its potential as a building block for the synthesis of more complex molecules. However, one limitation of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
For the study of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene may include the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in material science and catalysis. Further studies may also be needed to understand the mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene and its potential side effects.
Méthodes De Synthèse
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene can be synthesized using different methods, such as the Diels-Alder reaction and the Prins reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, while the Prins reaction involves the reaction between an aldehyde or ketone and an alkene. Both methods have been used to synthesize 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, and the yield and purity of the compound depend on the reaction conditions and the starting materials used.
Applications De Recherche Scientifique
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential applications in various fields, such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a building block for the synthesis of more complex molecules. In material science, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a ligand for the preparation of metal complexes with potential applications in catalysis. In medicinal chemistry, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential as an anticancer agent and as a modulator of ion channels.
Propriétés
Numéro CAS |
73650-68-7 |
|---|---|
Nom du produit |
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene |
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
13,14-dioxatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H12O2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4H,5-8H2 |
Clé InChI |
QBAVGEZIXWZVPE-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
SMILES canonique |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
Autres numéros CAS |
5088-46-0 73650-68-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



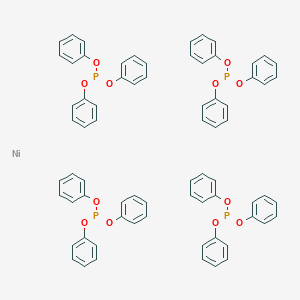
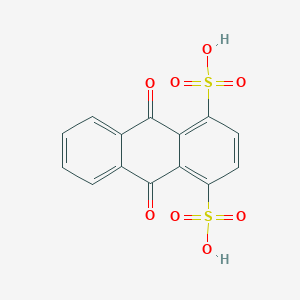
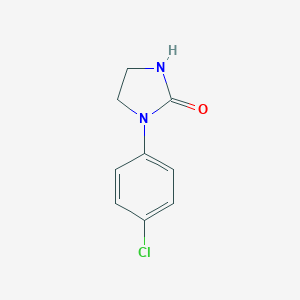

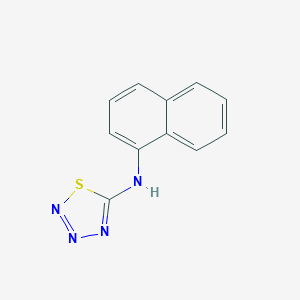
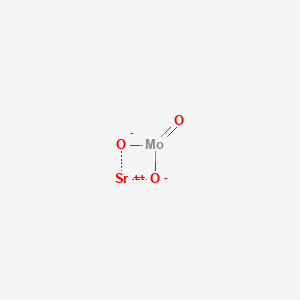
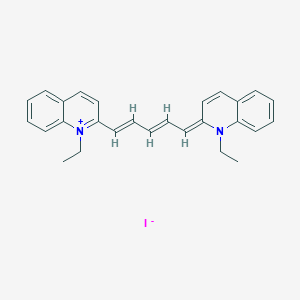
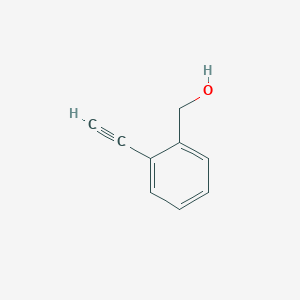
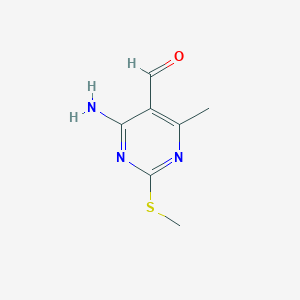
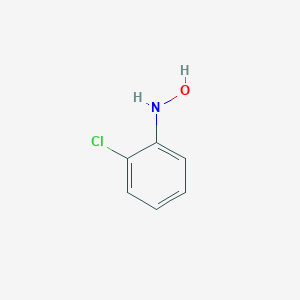
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
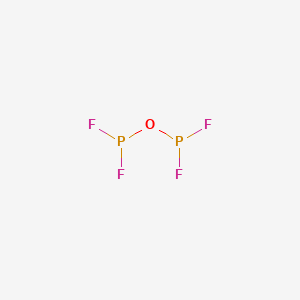
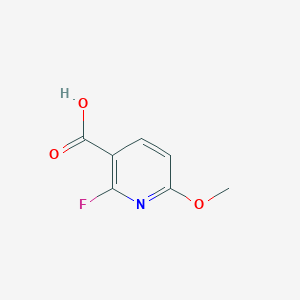
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)